Cas no 1482268-39-2 (5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole)

5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a 1,3-dimethyl group. The azetidin-3-yloxymethyl moiety at the 5-position enhances its utility as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the azetidine ring offers conformational rigidity, while the bromine substituent provides a reactive site for further functionalization via cross-coupling reactions. This compound is particularly valuable in the synthesis of bioactive molecules, serving as a key building block for the development of pharmacologically active agents. Its well-defined structure and reactivity make it suitable for targeted modifications in synthetic applications.
5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole structure
1482268-39-2 structure
Product Name:5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole
CAS No:1482268-39-2
MF:C9H14BrN3O
MW:260.130960941315
CID:5701447
PubChem ID:65863648
Update Time:2025-05-19

5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 5-[(3-azetidinyloxy)methyl]-4-bromo-1,3-dimethyl-
    • AKOS015205062
    • 1482268-39-2
    • EN300-1146308
    • 5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole
    • 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole
    • Inchi: 1S/C9H14BrN3O/c1-6-9(10)8(13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3
    • InChI Key: XMPPXQHEYUVADS-UHFFFAOYSA-N
    • SMILES: N1(C)C(COC2CNC2)=C(Br)C(C)=N1

Computed Properties

  • Exact Mass: 259.03202g/mol
  • Monoisotopic Mass: 259.03202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • Boiling Point: 346.6±42.0 °C(Predicted)
  • pka: 9.53±0.40(Predicted)

5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole Pricemore >>

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Additional information on 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1h-pyrazole

Introduction to 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole (CAS No. 1482268-39-2)

5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole (CAS No. 1482268-39-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a bromo substituent at the 4-position and an azetidin-3-yloxymethyl side chain introduces additional complexity, making this molecule a promising candidate for further investigation in drug discovery and development.

The structure of this compound is characterized by a pyrazole core substituted with a bromine atom at the 4-position, enhancing its reactivity and potential for further functionalization. The azetidin-3-yloxymethyl group appended to the pyrazole ring introduces a cyclic amine moiety, which can interact with biological targets in various ways. This combination of structural elements suggests that 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole may exhibit multiple modes of action, making it a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives due to their favorable pharmacokinetic properties and low toxicity profiles. Studies have shown that pyrazole-based compounds can modulate various biological pathways by interacting with enzymes, receptors, and other cellular components. The bromo substituent in this compound can enhance its binding affinity to certain biological targets, while the azetidin-3-yloxymethyl group can provide steric hindrance and improve metabolic stability. These features make 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole an attractive candidate for further exploration in medicinal chemistry.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies for cancer. Pyrazole derivatives have been shown to exhibit inhibitory effects on various kinases and other enzymes involved in tumor growth and progression. The bromo substituent can enhance the binding affinity of this compound to these targets, while the azetidin-3-yloxymethyl group can provide additional interactions that stabilize the enzyme-inhibitor complex. Preliminary studies have suggested that this compound may be effective in inhibiting the growth of certain cancer cell lines by disrupting key signaling pathways.

Another area where 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole shows promise is in the treatment of inflammatory diseases. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Pyrazole derivatives have been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. The unique structure of this compound suggests that it may be able to interact with inflammatory pathways in a novel way, potentially leading to more effective treatments with fewer side effects.

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole involves several key steps that highlight the synthetic versatility of pyrazole chemistry. The introduction of the bromo substituent at the 4-position can be achieved through electrophilic aromatic substitution reactions, while the attachment of the azetidin-3-yloxymethyl group requires nucleophilic substitution or condensation reactions. These synthetic strategies allow for fine-tuning of the molecular structure to optimize biological activity.

In conclusion, 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole (CAS No. 1482268-39-2) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases, including cancer and inflammation. Further research is warranted to fully elucidate its pharmacological properties and explore its potential as a lead compound for drug development.

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